![molecular formula C4H4N2O2 B1365363 Uracil-15N2 CAS No. 5522-55-4](/img/structure/B1365363.png)
Uracil-15N2
Overview
Description
Uracil-15N2 is a stable isotope of Uracil . It is a common and naturally occurring pyrimidine derivative and one of the four nucleobases in the nucleic acid of RNA .
Synthesis Analysis
Uracil-15N2 is synthesized as a labeled version of Uracil . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The empirical formula of Uracil-15N2 is C4H415N2O2 . Its molecular weight is 114.07 . The SMILES string representation is O=C1[15NH]C=CC(=O)[15NH]1 .Physical And Chemical Properties Analysis
Uracil-15N2 is a solid substance . It has a melting point of over 300°C (dec.) .Scientific Research Applications
Biomolecular NMR
Uracil-15N2 is used in Biomolecular Nuclear Magnetic Resonance (NMR) . NMR is a research technique that exploits the magnetic properties of certain atomic nuclei to determine physical and chemical properties of atoms or the molecules in which they are contained.
Genetic Therapy
Uracil-15N2 can be used in Genetic Therapy . Genetic therapy involves the introduction, removal, or change in genetic material, specifically DNA or RNA, within the cells of a patient to treat disease. Uracil-15N2 can be used as a labeled precursor in this field .
Metabolism Studies
Uracil-15N2 is used in studies related to Metabolism . Metabolism is the set of life-sustaining chemical reactions in organisms. The three main purposes of metabolism are: the conversion of food to energy to run cellular processes; the conversion of food/fuel to building blocks for proteins, lipids, nucleic acids, and some carbohydrates; and the elimination of waste products.
Metabolomics
Uracil-15N2 is also used in Metabolomics . Metabolomics is the scientific study of chemical processes involving metabolites, the small molecule intermediates and products of metabolism.
Cancer Treatment Monitoring
Uracil-15N2 is used in monitoring the treatment of colorectal cancers with a combination therapy of tegafur/uracil (UFT) and leucovorin (LV) . This therapy has a significant therapeutic effect, but severe adverse effects occur frequently. Therapeutic drug monitoring (TDM) may help to prevent adverse effects .
Isotopically Labeled Precursor
Uracil-15N2 can be used as an isotopically labeled precursor . In biochemistry, a precursor is a substance from which another, usually more active or mature substance, is formed. In this case, Uracil-15N2 can be used to form other substances in a reaction .
Mechanism of Action
Target of Action
Uracil-15N2 is a labeled form of uracil, a common and naturally occurring pyrimidine derivative . It is one of the four nucleobases in the nucleic acid of RNA . The primary targets of uracil are the enzymes involved in the synthesis and metabolism of RNA.
Pharmacokinetics
The pharmacokinetics of Uracil-15N2 is expected to be similar to that of uracil. Uracil is rapidly absorbed and widely distributed in the body. It is metabolized in the liver and excreted in the urine . .
properties
IUPAC Name |
(1,3-15N2)1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-MPOCSFTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[15NH]C(=O)[15NH]C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480694 | |
Record name | Uracil-15N2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Uracil-15N2 | |
CAS RN |
5522-55-4 | |
Record name | Uracil-15N2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30480694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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